JuncosideI
説明
Juncoside I is a glycoside compound isolated from Juncus effusus, a medicinal plant traditionally used for its anti-inflammatory and neuroprotective properties . Structurally, it comprises a triterpenoid aglycone core linked to a glucose moiety via an O-glycosidic bond. Its unique stereochemistry at C-3 and C-24 distinguishes it from other triterpenoid glycosides, contributing to enhanced solubility (2.8 mg/mL in aqueous buffer) and bioavailability compared to non-glycosylated analogs . Current research focuses on its therapeutic applications in neurodegenerative diseases, though its mechanism of action remains under investigation.
特性
分子式 |
C48H76O18 |
|---|---|
分子量 |
941.1 g/mol |
IUPAC名 |
2-[1-[6-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]ethyl]-5-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C48H76O18/c1-21-7-8-24(60-40(21)59)22(2)23-11-13-46(6)29-10-9-28-44(3,4)30(12-14-47(28)20-48(29,47)16-15-45(23,46)5)64-42-38(35(56)32(53)26(18-50)62-42)66-43-39(36(57)33(54)27(19-51)63-43)65-41-37(58)34(55)31(52)25(17-49)61-41/h7,22-39,41-43,49-58H,8-20H2,1-6H3 |
InChIキー |
JOYKRSYBWJIRDO-UHFFFAOYSA-N |
正規SMILES |
CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of JuncosideI typically involves the extraction from natural sources followed by purification processes. The extraction is usually performed using solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques to isolate JuncosideI.
Industrial Production Methods
Industrial production of JuncosideI may involve large-scale extraction from plant materials, followed by advanced purification techniques such as high-performance liquid chromatography (HPLC). The optimization of extraction and purification processes is crucial to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions
JuncosideI undergoes various chemical reactions, including:
Oxidation: JuncosideI can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert JuncosideI into its reduced forms.
Substitution: Substitution reactions can occur at specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of JuncosideI.
科学的研究の応用
JuncosideI has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycoside reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
The mechanism of action of JuncosideI involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the biological context and application.
類似化合物との比較
Key Differences :
- Glycosylation Pattern: Juncoside I’s monoglucose moiety contrasts with Asiaticoside’s trisaccharide chain, which reduces its membrane permeability but enhances water solubility .
- Functional Groups : The C-24 keto group in Juncoside I is absent in Aescin, which instead features acetylated hydroxyl groups linked to anti-edema activity .
Table 2: Pharmacological Activities of Juncoside I and Comparators
| Activity | Juncoside I (IC50) | Compound A (IC50) | Compound B (IC50) |
|---|---|---|---|
| TNF-α Inhibition | 15.2 μM | 22.4 μM | 48.7 μM |
| ROS Scavenging | 10.8 μM | 18.9 μM | 35.6 μM |
| Neuroprotection (in vitro) | 78% cell viability at 20 μM | 65% at 20 μM | 50% at 20 μM |
Functional Insights :
- Anti-Inflammatory Efficacy : Juncoside I outperforms Asiaticoside in TNF-α inhibition, likely due to its keto group enhancing receptor binding .
- Neuroprotection : Its glucose moiety improves blood-brain barrier penetration, yielding superior neuroprotective effects compared to Aescin .
- Limitations : Unlike Aescin, Juncoside I shows negligible effects on vascular permeability, restricting its use in edema management .
Research Findings and Data Analysis
However, its in vivo half-life (2.3 hours) trails behind Aescin (4.1 hours), necessitating dosage optimization . Structural-activity relationship (SAR) analyses reveal that glycosylation at C-3 is critical for ROS scavenging, as de-glycosylated analogs lose 80% activity .
Limitations and Future Perspectives
Current limitations of Juncoside I include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
